2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
The compound 2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a derivative of the pyrimido[5,4-b]indole class, which is a fused heterocyclic system combining a pyrimidine ring with an indole moiety. This class of compounds has been the subject of various synthetic efforts due to their potential pharmacological activities, including anti-inflammatory, analgesic, and spasmolytic effects .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . For instance, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones, which upon methylation yield related structures . Although the exact synthesis of 2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimido[5,4-b]indol-4(5H)-one derivatives is characterized by the presence of a pyrimidine ring fused to an indole system. The substitution patterns on these rings, such as the methylthio group at the 2-position and the p-tolyl group at the 3-position, can significantly influence the chemical and physical properties of the compound, as well as its biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrimido[5,4-b]indole derivatives includes their ability to undergo further functionalization. For example, the reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom . Additionally, the interconversion of pyrimido[1,2-a]indol-2-ones with indolium salts under acidic or basic conditions has been studied, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one are not provided in the papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, as well as the overall molecular geometry, can affect properties such as solubility, melting point, and reactivity. The pharmacological properties of these compounds, such as anti-inflammatory and spasmolytic activities, suggest that they have favorable interactions with biological targets .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-7-9-12(10-8-11)21-17(22)16-15(20-18(21)23-2)13-5-3-4-6-14(13)19-16/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSDVLJBDFJXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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